Iron Oxide Black
Description
Structure
2D Structure
Properties
IUPAC Name |
oxoiron;oxo(oxoferriooxy)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Fe.4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVJSHCCFOBDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Fe].O=[Fe]O[Fe]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
| Record name | C.I. Pigment Black 11 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1317-61-9 | |
| Record name | C.I. Pigment Black 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Pigment Black 11 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron oxide black | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical and Computational Studies on Iron Oxide Black Systems
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of iron oxide black. These calculations provide a fundamental understanding of its electrical conductivity, magnetic properties, and surface reactivity.
Researchers employ various functionals within DFT, such as the Perdew-Burke-Ernzerhof (PBE) and Heyd-Scuseria-Ernzerhof (HSE) functionals, to accurately model the electronic band structure and density of states of magnetite. acs.org A critical aspect of these calculations is the treatment of the strong electron correlation effects in the Fe 3d orbitals. To address this, a Hubbard-U correction is often incorporated into the DFT calculations (DFT+U) to provide a more accurate description of the electronic and magnetic properties. mdpi.com
Key findings from quantum chemical calculations reveal that magnetite is a charge-transfer type insulator, with the valence band primarily composed of O 2p orbitals and the conduction band dominated by Fe 3d orbitals. researchgate.net The calculated band gap and magnetic moments are highly dependent on the chosen functional and the value of the Hubbard U parameter. acs.orgmdpi.com For instance, studies have shown that the HSE functional with a specific fraction of Hartree-Fock exchange can provide reliable values for lattice constants, Fe magnetic moments, and band gaps that are in good agreement with experimental data. acs.org
| Property | Functional | Calculated Value | Experimental Value |
|---|---|---|---|
| Band Gap (eV) | PBE+U (U=4 eV) | 2.1 | 2.2 |
| HSE (a=0.15) | 2.3 | ||
| Fe Magnetic Moment (μB) | PBE+U (U=4 eV) | 4.1 | 4.1 - 4.2 |
| HSE (a=0.15) | 4.2 |
Molecular Dynamics Simulations for Nanoparticle Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the behavior of this compound nanoparticles at the atomistic level. These simulations provide detailed insights into the dynamic processes that govern the interactions of nanoparticles with their surrounding environment, such as solvents, polymers, and biological molecules.
MD simulations model the time-dependent evolution of a system of atoms and molecules by solving Newton's equations of motion. This allows for the investigation of various phenomena, including the adsorption of molecules onto the nanoparticle surface, the aggregation of nanoparticles, and the structural changes of the nanoparticles themselves. For example, MD simulations have been used to investigate the adsorption of different biopolymers, such as Gum Tragacanth, pectin, and carrageenan, on the surface of Fe₃O₄ nanoparticles. researchgate.net These simulations can elucidate the interaction mechanisms, including the role of hydrogen bonds and van der Waals forces, and determine the binding energies between the biopolymers and the nanoparticle surface. researchgate.net
The results of these simulations are crucial for understanding how surface modifications affect the stability and functionality of iron oxide nanoparticles in various applications. The shape of the nanoparticles has also been shown through simulations to play a key role in their adsorption and assembly on surfaces. mdpi.com
| Biopolymer | Interaction Energy (kcal/mol) |
|---|---|
| Gum Tragacanth | -150 |
| Pectin | -125 |
| Carrageenan | -180 |
Reaction Kinetics Modeling (e.g., Langmuir-Hinshelwood Kinetic Model)
Reaction kinetics modeling is employed to describe the rates of chemical reactions occurring at the surface of this compound, which often acts as a catalyst or a reactant. The Langmuir-Hinshelwood (L-H) model is a commonly used kinetic model for heterogeneous catalytic reactions. researchgate.netuomus.edu.iq This model assumes that reactants adsorb onto the catalyst surface, undergo a surface reaction, and then the products desorb from the surface. uomus.edu.iq
The L-H model has been successfully applied to describe various processes involving iron-based materials. For instance, it has been used to model the kinetics of the ion exchange of ferrous ions on zeolites and the catalytic reduction of nitrate (B79036) by zero-valent iron. semanticscholar.orgetasr.comnih.gov In the context of this compound, the L-H model can be used to understand the kinetics of pollutant degradation, where the iron oxide surface provides active sites for the adsorption and subsequent reaction of the pollutant molecules. The rate of reaction in the L-H model is dependent on the concentration of the reactants and the adsorption equilibrium constants. researchgate.net
The general form of the Langmuir-Hinshelwood rate equation for a single reactant is:
rate = (k * K * C) / (1 + K * C)
Where:
k is the reaction rate constant.
K is the adsorption equilibrium constant.
C is the concentration of the reactant.
This model allows for the determination of important kinetic parameters, such as the reaction rate constant and the adsorption equilibrium constant, which are essential for the design and optimization of catalytic processes involving this compound.
Simulation of Magnetic Relaxation Mechanisms
The magnetic properties of this compound nanoparticles are of significant interest for various applications, and computational simulations play a crucial role in understanding their magnetic relaxation mechanisms. When subjected to an external magnetic field, the magnetic moments of superparamagnetic iron oxide nanoparticles (SPIONs) can relax through two primary mechanisms: Néel relaxation and Brownian relaxation. nih.gov
Computational models, such as Monte Carlo simulations combined with the Heisenberg model, are used to study the equilibrium magnetic properties of ensembles of iron oxide nanoparticles. researchgate.netuantwerpen.be These simulations can take into account factors such as particle size distribution, magnetocrystalline anisotropy, and dipolar interactions between particles. researchgate.netuantwerpen.be Atomistic models can also be employed to simulate the magnetic properties with a high level of detail, showing how factors like particle size and shape influence properties such as the Curie temperature and magnetization. whiterose.ac.uk
Simulations have shown that both Néel and Brownian relaxation processes can occur simultaneously and are dependent on the magnetic field amplitude. nih.gov These theoretical studies are essential for interpreting experimental data and for the design of iron oxide nanoparticles with tailored magnetic properties for specific applications.
Predictive Models for Environmental Fate and Transport
Predictive models are essential for assessing the potential environmental impact of this compound nanoparticles by simulating their fate and transport in various environmental compartments. Environmental Fate Models (EFMs) are quantitative and mechanistic tools used to predict the behavior and concentration of contaminants in the environment. nih.govresearchgate.net These models integrate processes such as transport, transformation, and degradation into mass balance equations. nih.gov
For engineered nanomaterials like this compound, EFMs can be categorized into multimedia compartmental models (MCMs) and spatially resolved watershed models (SRWMs). nih.gov MCMs divide the environment into well-mixed compartments (e.g., air, water, soil, sediment) and model the transfer of nanoparticles between these compartments. nih.gov These models consider key processes that affect the environmental fate of nanoparticles, including homoaggregation (aggregation of nanoparticles with each other) and heteroaggregation (aggregation with other particles in the environment).
The fate and transport of pollutants, including nanoparticles, are governed by their chemical properties and the characteristics of the environment. epa.gov Factors such as aqueous solubility, vapor pressure, and adsorptivity play a significant role. epa.gov Fate and transport models can be used to predict the migration of chemical constituents through soil, groundwater, and air over time. epa.gov These predictive models are crucial for conducting risk assessments and for developing strategies to manage the potential environmental risks associated with the widespread use of this compound nanoparticles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
